Standard phenylamide fungicides often leach rapidly in high-moisture soils, compromising formulation stability and cross-resistance mapping. Ofurace, with its distinct gamma-butyrolactone scaffold and low aqueous solubility (146 mg/L), provides a low-mobility active for soil-targeted treatments. Unlike oxadixyl, it selectively suppresses hepatic CYP450 ethoxyresorufin-O-deethylase, enabling precise toxicological probing. Supplied as a racemic mixture, it serves as an RNA polymerase I inhibitor standard for oomycete mutation analysis. Reliable bulk availability ensures uninterrupted formulation R&D and analytical chemistry workflows.
Ofurace is a systemic phenylamide fungicide characterized by its unique gamma-butyrolactone structural moiety, distinguishing it from acylalanine derivatives like metalaxyl. Functioning primarily as an RNA polymerase I inhibitor, it disrupts ribosomal RNA synthesis in Oomycetes [1]. Commercially supplied as a racemic mixture, ofurace presents a highly specific physicochemical profile, most notably a low aqueous solubility of 146 mg/L at 20 °C [2]. For procurement professionals and formulation scientists, this compound represents a critical active ingredient and analytical standard when developing low-mobility soil treatments or mapping complex cross-resistance patterns in agricultural pathogen populations.
Oomycete pathogen research tool: Systemic phenylamide with reported RNA polymerase I inhibition, suitable for Phytophthora and Plasmopara spp. studies.
Sporangia-formation assay emphasis: Differential activity profile highlights inhibition of sporangia formation over mycelial growth, supporting targeted developmental stage research.
Chiral analysis reference: Racemic (RS)-mixture enables method development for enantiomer separation and stereochemical effect studies.
Substituting ofurace with closely related phenylamides like metalaxyl or oxadixyl fundamentally compromises formulation stability and toxicological baselines. While they share a common mechanism of action, metalaxyl is over 50 times more soluble in water than ofurace, meaning a direct substitution will drastically alter leaching rates, soil half-life, and required formulation vehicles (e.g., forcing the use of suspension concentrates vs. aqueous solutions)[1]. Furthermore, in mammalian biotransformation assays, ofurace distinctly suppresses specific hepatic deethylase activities that oxadixyl leaves unchanged, rendering them non-interchangeable as reference standards in toxicological screening[2].
A critical differentiator for formulation scientists is the stark contrast in aqueous solubility between ofurace and other phenylamides. At 20 °C, ofurace exhibits a water solubility of 146 mg/L, whereas the industry benchmark metalaxyl reaches 8400 mg/L [1]. This significant reduction in solubility dictates that ofurace is better suited for suspension concentrates rather than soluble liquids, and it provides a fundamentally different soil mobility profile, reducing the risk of rapid leaching in high-moisture agricultural environments.
| Evidence Dimension | Aqueous Solubility at 20 °C |
| Target Compound Data | 146 mg/L |
| Comparator Or Baseline | Metalaxyl: 8400 mg/L |
| Quantified Difference | Ofurace is ~57 times less soluble in water. |
| Conditions | Aqueous solution at 20 °C, pH 7 |
Dictates the selection of formulation vehicles and provides a critical advantage for developing low-leaching soil treatments.
In toxicological screening, ofurace demonstrates a unique modulation of the hepatic monooxygenase system compared to its analog oxadixyl. In rat liver models dosed at 100 mg/kg, ofurace actively decreased ethoxyresorufin-O-deethylase and aniline p-hydroxylase activities. In contrast, oxadixyl left ethoxyresorufin-O-deethylase activity unchanged and induced overall Cytochrome P-450 content [1]. This divergent biotransformation response highlights that these compounds cannot be used interchangeably as baseline standards in xenobiotic metabolism studies.
| Evidence Dimension | Ethoxyresorufin-O-deethylase activity modulation |
| Target Compound Data | Decreased activity |
| Comparator Or Baseline | Oxadixyl: Unchanged activity |
| Quantified Difference | Divergent suppression vs. neutral effect on specific hepatic enzymes. |
| Conditions | Male rat liver model, dosed i.p. with 100 mg/kg for 7 days |
Essential for toxicologists requiring precise, compound-specific baseline data for mammalian metabolic and safety assays.
Ofurace provides a distinct binding or resistance-expression profile at the RNA polymerase I target site. In cross-resistance assays using Plasmopara viticola isolates, pathogens displayed strictly binary responses to ofurace—being either completely sensitive or highly resistant. In direct contrast, the same isolates frequently displayed intermediate resistance to metalaxyl[1]. This lack of intermediate resistance to ofurace makes it a highly definitive probe for mapping specific target-site mutations in agricultural screening programs.
| Evidence Dimension | Resistance phenotype distribution |
| Target Compound Data | Binary (Sensitive or Highly Resistant only) |
| Comparator Or Baseline | Metalaxyl: Spectrum including Intermediate Resistance |
| Quantified Difference | Absence of intermediate resistance phenotypes for ofurace. |
| Conditions | In vitro and leaf disc assays on Plasmopara viticola isolates |
Provides a definitive, binary screening standard for identifying specific RNA polymerase I mutations in resistance monitoring programs.
Due to its low aqueous solubility (146 mg/L) compared to metalaxyl, ofurace is the preferred active ingredient for formulating suspension concentrates designed for high-moisture soil environments. Its physicochemical profile minimizes rapid leaching, ensuring prolonged localized efficacy in the root zone[1].
Because ofurace specifically suppresses ethoxyresorufin-O-deethylase—unlike oxadixyl—it is a critical reference compound for toxicologists mapping the differential effects of acylanilide pesticides on the mammalian hepatic Cytochrome P-450 system[2].
In agricultural pathology, ofurace is utilized as a definitive screening probe. Its inability to trigger intermediate resistance phenotypes in certain oomycete isolates allows researchers to clearly differentiate and map specific target-site mutations at the RNA polymerase I complex [3].
Irritant